alpha-Amylcinnamyl alcohol

Descripción

Background and Significance of Alpha-Amylcinnamyl Alcohol in Chemical Research

This compound, a synthetic aromatic alcohol, holds a significant position in the landscape of chemical research, primarily due to its widespread application in the fragrance and flavor industries. chemservice.comguidechem.comopenpr.com Its characteristic floral scent, often described as reminiscent of jasmine and cinnamon, makes it a valuable ingredient in a multitude of consumer products. chemservice.comfragranceconservatory.com This industrial relevance drives ongoing research into its synthesis, purification, and chemical properties. The molecule itself, possessing a substituted allylic alcohol structure, presents an interesting target for studies in catalysis, reaction methodology, and stereochemistry. Its synthesis and analysis necessitate the application of various modern chemical techniques, making it a subject of practical academic and industrial investigation. researchandmarkets.comdataintelo.com

Historical Context of Cinnamyl Alcohol Derivatives in Scientific Inquiry

The scientific inquiry into cinnamyl alcohol and its derivatives is rooted in the long history of using natural products for their aromatic and medicinal properties. researchgate.net The parent compound, cinnamyl alcohol, is naturally found in esterified form in substances like storax, Balsam of Peru, and cinnamon leaves. wikipedia.org For millennia, cinnamon and its extracts have been utilized, leading to early investigations into their chemical constituents. researchgate.net This exploration of natural sources paved the way for the isolation, identification, and eventual synthesis of cinnamyl alcohol and related phenylpropanoids. researchgate.netwikipedia.org As synthetic organic chemistry advanced, researchers began to modify these natural structures to create novel compounds with enhanced or different properties, leading to the development of derivatives such as this compound. femaflavor.org The study of these derivatives has contributed to a deeper understanding of structure-activity relationships, particularly in the field of fragrance chemistry. nih.gov

Scope and Objectives of the Research Outline

This article provides a focused and detailed examination of the chemical compound this compound. The objective is to present thorough, scientifically accurate information strictly within the confines of the provided outline. The scope of this paper encompasses the fundamental chemical and physical properties, synthesis and manufacturing processes, and its applications within scientific research. The discussion will deliberately exclude any information related to dosage, administration, or specific safety and adverse effect profiles. The aim is to deliver a professional and authoritative overview based on established scientific findings, serving as a dedicated resource on the chemistry of this compound.

Structure

3D Structure

Propiedades

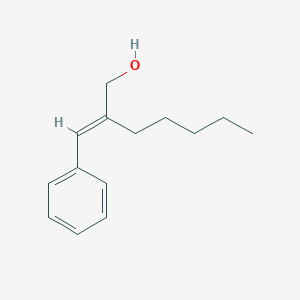

IUPAC Name |

2-benzylideneheptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPHCKNQPJXUQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049393 | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid, light floral note | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.954-0.962 | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

101-85-9 | |

| Record name | α-Amylcinnamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanol, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentyl-3-phenylprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Alpha-Amylcinnamyl Alcohol

The industrial production of this compound relies on several well-established synthetic routes. These methods are designed to be efficient and yield the desired product with high purity.

Aldol (B89426) Condensation Reactions

A primary method for synthesizing the precursor to this compound, α-amylcinnamaldehyde, is through an aldol condensation reaction. thegoodscentscompany.comslideshare.net This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) and n-heptanal. thegoodscentscompany.com The resulting α,β-unsaturated aldehyde is a key intermediate. The reaction is typically carried out in a solvent like ethylene (B1197577) glycol with a catalyst such as potassium hydroxide. thegoodscentscompany.com This method is favored for its high yield of the desired α-amylcinnamaldehyde with minimal formation of other homologs. lookchem.com

Grignard Reactions

Grignard reactions offer another versatile route for the synthesis of this compound. ontosight.aivulcanchem.com This method involves the reaction of a Grignard reagent with a suitable carbonyl compound. numberanalytics.com While the specific reactants for the direct synthesis of this compound via a Grignard reaction are not extensively detailed in the provided results, the general applicability of this reaction for creating complex alcohols is well-documented. numberanalytics.comchemistrysteps.com It is a powerful tool for forming new carbon-carbon bonds. numberanalytics.com However, it is worth noting that Grignard reactions can have disadvantages, though these are not specified in the context of this compound synthesis. google.com

Reduction of Alpha-Amylcinnamic Aldehyde

The final and crucial step in several synthetic pathways is the reduction of alpha-amylcinnamic aldehyde to this compound. utwente.nlchemicalbook.comchemdad.com This transformation can be achieved using various reducing agents. One notable method involves the use of microwave-heated γ-alumina, which has been shown to effectively reduce sterically demanding α,β-unsaturated aldehydes, including α-amylcinnamaldehyde, to the corresponding alcohol with high yields (97%). utwente.nl This method is presented as a more environmentally friendly alternative to traditional hydride-based reagents or transition metal catalysts. utwente.nl

Advanced Synthetic Approaches and Innovations

Research continues to explore more efficient and sustainable methods for synthesizing this compound and its derivatives. One innovative approach involves a paired electrocatalysis strategy for the cross-dehydrogenative coupling of alcoholic α C(sp3)-H with allylic C-H bonds. d-nb.info This method, utilizing a pentacoordinated cobalt-salen catalyst, has been successfully applied to substrates including amylcinnamyl alcohol, demonstrating its potential for creating new derivatives. d-nb.info Another area of innovation focuses on the use of solid acid catalysts for reactions involving α-amylcinnamaldehyde, such as the synthesis of its dimethyl acetal, which can offer milder reaction conditions and easier product purification compared to traditional acid catalysts. google.com

Derivatization Strategies and Their Synthetic Utility

The hydroxyl group of this compound provides a reactive site for further chemical modifications, leading to the formation of various derivatives with potentially altered properties.

Esterification and Hydrolysis Reactions of this compound

Esterification is a common derivatization strategy for alcohols. This compound can be reacted with carboxylic acids or their derivatives to form esters. google.comdntb.gov.ua For instance, the reaction with formic acid would yield alpha-amylcinnamyl formate. vwr.com These reactions can be catalyzed by acids or bases. libretexts.org

Conversely, the esters of this compound can undergo hydrolysis, a reaction that cleaves the ester bond to regenerate the alcohol and the corresponding carboxylic acid or its salt. libretexts.orginchem.orglibretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org Alkaline hydrolysis, also known as saponification, is an irreversible process that yields the alcohol and a salt of the carboxylic acid. libretexts.orglibretexts.org The rate and conditions of hydrolysis can be influenced by the specific ester and the catalyst used. uaeh.edu.mxresearchgate.net

Oxidation Pathways and Metabolite Synthesis

The oxidation of this compound is a key transformation both in industrial processes and biological systems. In the presence of oxidizing agents or under certain biological conditions, the primary alcohol group of this compound can be oxidized.

The primary oxidation product is alpha-amylcinnamaldehyde (B1665258) . inchem.org This aldehyde can be further oxidized to alpha-amylcinnamic acid . inchem.org This two-step oxidation pathway is a common metabolic route for cinnamyl alcohol and its derivatives. inchem.org Studies on the photodegradation of the related compound cinnamyl alcohol have shown that it can be oxidized to cinnamaldehyde (B126680) and subsequently to cinnamic acid. researchgate.net This process can be mediated by reactive oxygen species such as superoxide (B77818) anions (O₂•–) and singlet oxygen (¹O₂). researchgate.net

In the context of fragrance applications, the stability of this compound is important. Oxidation can lead to the formation of alpha-amylcinnamaldehyde, which has a different scent profile and may be more prone to causing skin sensitization. europa.eu Therefore, antioxidants are often used in fragrance formulations containing this alcohol to prevent its degradation. thegoodscentscompany.com

The metabolic fate of this compound involves its oxidation to the corresponding aldehyde and then to the carboxylic acid, which can then be excreted. inchem.org This metabolic pathway is important for assessing the safety of its use in consumer products.

Table 1: Key Metabolites of this compound

| Metabolite Name | Chemical Formula | Formation Pathway |

| alpha-Amylcinnamaldehyde | C₁₄H₁₈O | Oxidation of the primary alcohol group of this compound. inchem.org |

| alpha-Amylcinnamic acid | C₁₄H₁₈O₂ | Further oxidation of alpha-amylcinnamaldehyde. inchem.org |

Catalytic Systems in this compound Synthesis

The synthesis of this compound often involves catalytic processes to enhance reaction efficiency and selectivity. A primary method for its preparation is the reduction of alpha-amylcinnamaldehyde. chemicalbook.comchemdad.com This reduction can be achieved using various catalytic systems.

One common industrial synthesis of the precursor, alpha-amylcinnamaldehyde, involves the aldol condensation of benzaldehyde and heptanal. thegoodscentscompany.comnanobioletters.com This reaction is typically catalyzed by a base, such as potassium hydroxide, in a suitable solvent like ethylene glycol. thegoodscentscompany.com Recent research has focused on developing more sustainable and efficient catalytic systems, such as using recyclable phase transfer catalysts like cetyltrimethylammonium bromide to improve the selectivity of the cross-aldol condensation. nanobioletters.com

For the subsequent reduction of alpha-amylcinnamaldehyde to this compound, various reducing agents and catalysts can be employed. While specific catalysts for the direct reduction to this compound are not extensively detailed in the provided search results, the reduction of aldehydes to alcohols is a fundamental transformation in organic chemistry. Catalytic hydrogenation using transition metal catalysts such as nickel, palladium, or platinum is a common method for this purpose.

Furthermore, alternative synthetic routes to related alcohols have been explored. For instance, a patent describes the production of certain biocidal alcohols through a malonic ester synthesis followed by decarboxylation and reduction, offering an alternative to Grignard reactions. google.com While not directly applied to this compound in the document, this highlights the diversity of catalytic approaches available for alcohol synthesis.

Stereoselective Synthesis of this compound Isomers

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group, and the double bond can exist as either the (E) or (Z) isomer. The stereochemistry of the molecule can influence its sensory properties and biological activity. Therefore, stereoselective synthesis of specific isomers is of significant interest.

The provided search results primarily discuss the synthesis of this compound as a mixture of isomers or without specifying the stereochemistry. However, general principles of stereoselective synthesis can be applied. For instance, the reduction of alpha-amylcinnamaldehyde can potentially be controlled to favor the formation of one enantiomer over the other by using chiral reducing agents or catalysts.

Research into the stereoselective synthesis of related compounds, such as other allylic alcohols, provides insights into potential methodologies. For example, chemoenzymatic cascades involving ruthenium-catalyzed isomerization followed by enantioselective enzymatic reduction have been used to produce enantiopure alcohols. mdpi.com Additionally, sequential two-step methodologies combining laccases and amine transaminases have been developed for the stereoselective synthesis of chiral amines from racemic alcohol precursors, demonstrating the power of biocatalysis in achieving high stereoselectivity. nih.gov

While specific studies on the stereoselective synthesis of this compound isomers were not found, the development of such methods would be a valuable contribution to the field of fragrance chemistry, allowing for a more precise understanding of the structure-activity relationship of its different isomers.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles of SAR in Cinnamyl Alcohol Analogues

The biological activity of cinnamyl alcohol and its analogues is largely dictated by their potential for metabolic activation and subsequent interaction with biological macromolecules. Cinnamyl alcohol itself is considered a "prohapten," meaning it requires activation to become a sensitizer (B1316253). nih.govresearchgate.net

Key structural features influencing the activity of this class of compounds include:

The Allylic Alcohol Group: The primary alcohol group is a key site for metabolic transformations. It can be oxidized to form the corresponding aldehyde (cinnamaldehyde), a known sensitizer. nih.govresearchgate.net

The Alkene Moiety (Double Bond): The α,β-unsaturated system is susceptible to epoxidation, another metabolic activation pathway that can produce reactive electrophilic species. nih.govresearchgate.net

Substituents on the Phenyl Ring: The presence, position, and nature of substituents on the aromatic ring can modify the electronic properties of the molecule, influencing metabolic rates and the stability of intermediates. For instance, electron-withdrawing groups can impact reactivity. rsc.org

Substituents on the α-Carbon: The size and electronic nature of the group at the alpha-position (the carbon bearing the alcohol) are critical. In alpha-amylcinnamyl alcohol, the pentyl (amyl) group significantly influences the molecule's steric and lipophilic properties. Studies on related compounds show that bulky substituents at the α-carbon can decrease reactivity compared to smaller substituents. rsc.org

A central theory in the skin sensitization potential of cinnamyl alcohol is its bioactivation to electrophilic intermediates that can covalently bind to skin proteins, initiating an immune response. While oxidation to cinnamaldehyde (B126680) is one pathway, recent evidence also points to the formation of cinnamyl sulfate (B86663) as a key reactive metabolite responsible for sensitization. researchgate.netacs.org This suggests that multiple metabolic routes can lead to the formation of haptens.

Computational Approaches to QSAR Modeling for this compound

QSAR models are statistical tools that correlate a compound's biological activity with its physicochemical properties or structural descriptors. For fragrance ingredients, these models are invaluable for predicting skin sensitization potential without animal testing. nih.govtandfonline.com

Global QSAR models for skin sensitization often categorize chemicals based on broad mechanisms of action. europa.euresearchgate.net For a compound like this compound, these models would consider descriptors related to:

LogP (Octanol-Water Partition Coefficient): This describes the lipophilicity of the molecule, which influences its ability to penetrate the skin. europa.eu

Molecular Weight: A fundamental descriptor influencing diffusion and transport.

Reactivity Descriptors: These are crucial for predicting sensitization. They can be derived from quantum chemistry calculations or based on the presence of structural "alerts" or toxophores that are known to be associated with protein binding. europa.eu

Specific QSAR models for fragrance allergens have been developed and validated on large datasets of chemicals, including cinnamyl derivatives. nih.gov These models use statistical methods like discriminant analysis or machine learning algorithms (e.g., random forest, support vector machines) to classify substances. nih.govresearchgate.netmdpi.com For instance, a model might use a combination of transport/binding descriptors and counts of reactive features to classify a chemical's sensitization potential. europa.eu The performance of such models is often high, with some achieving concordance rates of over 90% in classifying allergens versus non-allergens. nih.gov

Structural Determinants of Biological Activity for this compound and its Derivatives

The biological activity of this compound, particularly its skin sensitization potential, is determined by specific molecular features that facilitate skin penetration and protein reactivity.

The α-Amyl Group: This bulky, lipophilic side chain is a primary determinant of the molecule's properties. Compared to the parent cinnamyl alcohol, the amyl group increases the molecule's lipophilicity, which can enhance its ability to partition into and cross the stratum corneum of the skin. However, the steric bulk of the amyl group can also modulate reactivity. Studies on related structures have shown that bulky α-substituents can sometimes decrease the rate of certain enzymatic reactions. rsc.org

The Alcohol Functionality: This group is a primary site for metabolism. As with cinnamyl alcohol, it can be oxidized to the corresponding aldehyde (alpha-amylcinnamaldehyde), which is also a known sensitizer. researchgate.net This metabolic conversion is a key step in the bioactivation process.

The Phenylpropyl Backbone: This core structure is common to all cinnamyl derivatives and provides the basic framework for interaction with metabolic enzymes and cellular targets.

Research comparing cinnamaldehyde and alpha-amylcinnamaldehyde (B1665258) suggests that while they share a common structural backbone, they may not involve the same hapten in sensitization, highlighting the significant influence of the α-amyl group on the mechanism of action. researchgate.net

| Structural Feature | Influence on Physicochemical Properties | Role in Biological Activity (e.g., Sensitization) |

|---|---|---|

| α-Amyl Group | Increases lipophilicity and steric bulk. | Enhances skin penetration; may modulate metabolic rates and hapten formation. |

| Allylic Alcohol | Provides a site for metabolic oxidation. | Enables bioactivation to the corresponding aldehyde (a reactive hapten). |

| Unsaturated C=C Bond | Confers planarity; site for addition reactions. | Allows for metabolic epoxidation to form reactive electrophiles. |

| Phenyl Ring | Contributes to overall lipophilicity and electronic character. | Can be a site for metabolic hydroxylation, altering solubility and subsequent reactions. |

Investigating Isomeric Effects on Molecular Interactions

Isomerism plays a critical role in the biological activity of molecules. For compounds like cinnamyl alcohol and its derivatives, both geometric (E/Z or cis/trans) and stereoisomerism (R/S) can influence their interactions with enzymes and receptors.

Geometric Isomerism: The double bond in the cinnamyl backbone allows for E (trans) and Z (cis) isomers. These isomers have different three-dimensional shapes, which can affect how they fit into the active sites of metabolic enzymes. The naturally occurring form of cinnamic acid and its derivatives is typically the E-isomer. beilstein-journals.org The conversion between E and Z isomers can be a factor in biological systems, and some studies have noted that Z-isomers of certain cinnamic acid derivatives can exhibit high bioactivity. beilstein-journals.org

Stereoisomerism: The α-carbon in this compound is a chiral center, meaning the molecule can exist as two enantiomers (R and S). Enantiomers can exhibit different biological activities because biological systems, such as enzyme active sites and receptors, are themselves chiral. One enantiomer may bind more effectively to a target than the other, leading to differences in metabolic rates and biological effects. While specific studies on the isomeric effects of this compound are not widely published, research on related chiral compounds consistently demonstrates the importance of stereochemistry in determining pharmacological and toxicological outcomes.

Chemoinformatic Analysis and Predictive Modeling of this compound Activity

Chemoinformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds and predict their properties. tandfonline.com For this compound, these tools are primarily applied to predict its skin sensitization potential.

Predictive modeling often follows a defined workflow:

Data Curation: A large dataset of chemicals with known skin sensitization potential (e.g., from Local Lymph Node Assay (LLNA) data) is collected and curated. researchgate.netresearchgate.net

Descriptor Calculation: For each molecule, a wide range of numerical descriptors is calculated. These can include 1D descriptors (e.g., molecular weight, atom counts), 2D descriptors (e.g., topological indices, structural fragment counts), and 3D descriptors (e.g., molecular shape). researchgate.net

Model Building: Machine learning algorithms are trained on the dataset to find a mathematical relationship between the descriptors and the biological activity (e.g., sensitizer vs. non-sensitizer). mdpi.com Common algorithms include Support Vector Machines (SVM), Random Forest, and Decision Trees. researchgate.netfrontiersin.org

Validation: The model's predictive power is rigorously tested using cross-validation and external validation sets to ensure it can accurately predict the activity of new, untested chemicals. tandfonline.comresearchgate.net

Biological Activities and Pharmacological Investigations

Mechanisms of Action of Alpha-Amylcinnamyl Alcohol

The mechanisms through which this compound exerts its effects are multifaceted, involving interactions with cellular pathways and specific molecular targets. While primarily known for its role in perfumery through the activation of olfactory receptors, its biological activity extends beyond its scent profile. guidechem.com

Investigations into the cellular interactions of this compound and structurally related compounds have provided insights into their biological effects. A key mechanism identified for the related compound, cinnamyl alcohol, involves the modulation of inflammatory pathways. Studies on mice with sepsis induced by Escherichia coli have shown that cinnamyl alcohol can reduce the inflammatory reaction in vital organs such as the liver, heart, lungs, and kidneys. nih.govamegroups.org

This anti-inflammatory effect is linked to the NLRP3 inflammasome pathway. nih.gov Cinnamyl alcohol administration was found to decrease the expression of key components of this pathway, including:

NLRP3 (NLR Family Pyrin Domain Containing 3)

ASC (Apoptosis-associated Speck-like protein containing a CARD)

Caspase-1 nih.govamegroups.org

By downregulating these components, cinnamyl alcohol effectively inhibits the maturation and release of pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). nih.govamegroups.org In vivo, cinnamyl alcohol is oxidized to alpha-amylcinnamaldehyde (B1665258), which is then further oxidized to alpha-amylcinnamic acid before being excreted. inchem.org This metabolic process is crucial for its biological activity and clearance. inchem.orgresearchgate.net

Table 1: Effect of Cinnamyl Alcohol on Inflammatory Markers in Sepsis-Induced Mice Note: This data pertains to the related compound, cinnamyl alcohol, not this compound.

| Marker | Organ/System | Observed Effect | Reference |

|---|---|---|---|

| NLRP3 Protein Expression | Liver, Heart, Lungs, Kidneys | Significantly Decreased | nih.govamegroups.org |

| ASC Protein Expression | Liver, Heart, Lungs, Kidneys | Significantly Decreased | nih.govamegroups.org |

| Caspase-1 Protein Expression | Liver, Heart, Lungs, Kidneys | Significantly Decreased | nih.govamegroups.org |

| IL-1β Serum Levels | Circulatory System | Significantly Decreased | nih.govamegroups.org |

| IL-18 Serum Levels | Circulatory System | Significantly Decreased | nih.govamegroups.org |

Molecular docking studies have been employed to predict and analyze the binding affinities of this compound to various protein targets. These computational models provide a basis for understanding its potential pharmacological interactions.

In a study investigating potential inhibitors of acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases, this compound was identified as a compound within the Suk-Saiyasna herbal remedy. nih.gov Molecular docking simulations predicted its binding affinity to AChE. nih.gov

Another computational study screened fragrance allergens, including this compound, for their potential to bind to proteins associated with COVID-19, such as the Main Protease (MPro) and the Host Bromodomain protein (BRD2). nih.gov Furthermore, its interaction with olfactory receptors has been a subject of docking experiments to understand the molecular basis of scent perception and allergenicity. newcastle.edu.au

Table 2: Predicted Binding Affinities of this compound to Protein Targets

| Protein Target | Associated Condition/Function | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Neurodegenerative Disease | -7.7 | nih.gov |

Potential Therapeutic Applications and Medicinal Chemistry Research

The biological activities of this compound and its derivatives suggest potential for therapeutic use, which is an active area of investigation in medicinal chemistry. ontosight.aicymitquimica.com

Compounds with structures similar to this compound, such as 2-benzylideneheptan-1-ol, are actively investigated for their potential anti-inflammatory properties. solubilityofthings.com The anti-inflammatory activity of the structurally related cinnamyl alcohol has been demonstrated in preclinical models of sepsis. nih.govamegroups.org The mechanism, as previously detailed, involves the inhibition of the NLRP3 inflammasome pathway, leading to a reduction in the production of key inflammatory cytokines IL-1β and IL-18. nih.govamegroups.org These findings suggest that this compound could be a candidate for the development of new anti-inflammatory agents. nih.gov

The investigation of compounds like 2-benzylideneheptan-1-ol for anti-inflammatory effects often runs parallel to exploring their potential analgesic (pain-relieving) properties. solubilityofthings.com While direct, detailed research on the analgesic effects of this compound is not extensively documented in the provided sources, related natural compounds have shown such activity. For instance, the essential oil of Pimpinella anisum (anise), which contains different aromatic compounds, has demonstrated significant analgesic effects comparable to aspirin (B1665792) and morphine in animal models. nih.gov This suggests that the broader class of aromatic alcohols and related phenylpropanoids is a promising area for analgesic drug discovery. mdpi.com

This compound is recognized for its antimicrobial properties. cymitquimica.com A patent for biocidal alcohol formulations highlights its effectiveness, noting a significant increase in efficacy against yeasts, particularly Candida albicans, when included in disinfectant preparations. google.com

Table 3: Antimicrobial Activity of Cinnamomum bejolghota Bark Oil (Containing this compound)

| Microorganism | Type | Minimal Inhibitory Concentration (MIC) of Essential Oil (μg/mL) | Reference |

|---|---|---|---|

| Escherichia coli TISTR780 | Gram-negative Bacteria | 31.25-62.50 | japsonline.com |

| Pseudomonas aeruginosa TISTR781 | Gram-negative Bacteria | 31.25-62.50 | japsonline.com |

| Salmonella typhimurium TISTR292 | Gram-negative Bacteria | 31.25-62.50 | japsonline.com |

| Staphylococcus aureus TISTR1466 | Gram-positive Bacteria | 31.25-62.50 | japsonline.com |

| Bacillus subtilis TISTR008 | Gram-positive Bacteria | 31.25-62.50 | japsonline.com |

| Bacillus cereus TISTR687 | Gram-positive Bacteria | 31.25-62.50 | japsonline.com |

| Fungal Pathogens (Colletotrichum sp.) | Fungi | 125-500 | japsonline.com |

Antioxidant Effects

The antioxidant potential of cinnamyl alcohol and its derivatives has been a subject of scientific inquiry. Antioxidants are crucial for neutralizing harmful free radicals in the body, thereby mitigating cellular damage. nih.gov The antioxidant capabilities of these compounds are often evaluated through various in vitro assays that measure their ability to scavenge different types of free radicals.

Commonly employed methods to assess antioxidant and radical scavenging activity include the 2,2-diphenyl-1-picryhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the hydrogen peroxide (H₂O₂) scavenging assay. tandfonline.commdpi.comfrontiersin.org For instance, studies on various plant extracts containing cinnamyl alcohol analogues demonstrate effective scavenging of DPPH and ABTS radicals. frontiersin.org Clove and cinnamon essential oils, which contain compounds like eugenol (B1671780) and cinnamaldehyde (B126680), have shown high rates of inhibition against the DPPH radical. mdpi.com While these findings relate to the broader class of cinnamyl derivatives and associated compounds, they provide a basis for understanding the potential antioxidant mechanisms of this compound. The primary mechanism involves the donation of a hydrogen atom to neutralize free radicals, a characteristic feature of phenolic and alcoholic antioxidants. nih.gov

Photodegradation Kinetics and Mechanistic Elucidation of Cinnamyl Alcohol

Cinnamyl alcohol (CAL) is known to undergo photodegradation, a process with significant environmental and toxicological implications. Research has shown that under ultraviolet (UV) irradiation, CAL can be almost completely degraded. oup.com A study demonstrated that a 50 μM solution of CAL was 99.9% degraded within 90 minutes of UV exposure, with a pseudo-first-order degradation rate constant of 0.086 min⁻¹. oup.com In contrast, degradation under visible light was minimal (10.2%), and virtually non-existent in the absence of light, indicating that UV light is the primary driver of this process. oup.com

The photodegradation of cinnamyl alcohol leads to the formation of several products, including cinnamaldehyde, benzaldehyde (B42025), benzenepropanal, cinnamic acid, and toluene. researchgate.netnih.gov The formation of these products, particularly the oxidation of CAL to cinnamaldehyde and subsequently to cinnamic acid, has been linked to an increase in toxicity during the photodegradation process. researchgate.net

Table 1: Photodegradation Kinetics of Cinnamyl Alcohol (50 μM)

| Condition | Degradation Rate Constant (min⁻¹) | Half-life (min) | Degradation Efficiency (90 min) |

|---|---|---|---|

| UV Light | 0.086 ± 0.003 | 8.07 ± 0.09 | 99.9% |

| Visible Light | 0.0016 ± 0.0002 | 433.22 ± 5.82 | 10.2% |

| No Light | 0.0006 ± 0.0001 | 1155.25 ± 9.84 | 0.04% |

Data sourced from a study on the photodegradation of cinnamyl alcohol. oup.com

The mechanism of cinnamyl alcohol photodegradation is complex, involving several reactive oxygen species (ROS). researchgate.net Quenching experiments and laser flash photolysis have identified the superoxide (B77818) radical anion (O₂•–), singlet oxygen (¹O₂), and the hydroxyl radical (•OH) as the main reactive species responsible for the breakdown of the molecule. oup.comnih.gov These highly reactive species initiate and propagate the degradation pathways. researchgate.net

Table 2: Contribution of Reactive Species to Cinnamyl Alcohol Photodegradation

| Reactive Species | Contribution Rate |

|---|---|

| Superoxide Radical (O₂•–) | 42.0% |

| Singlet Oxygen (¹O₂) | 34.2% |

| Hydroxyl Radical (•OH) | 14.3% |

Data derived from quenching experiments in a photodegradation study. oup.com

In addition to ROS-mediated pathways, photosensitization mechanisms play a role in the degradation of cinnamyl alcohol. researchgate.net This process involves the absorption of light by the cinnamyl alcohol molecule, leading to the formation of an excited triplet state (³CAL). oup.com This excited state can then participate in the degradation process directly or by transferring energy to molecular oxygen to generate singlet oxygen (¹O₂), a key ROS in the degradation cascade. researchgate.net The involvement of ³CAL and the solvated electron (eₐq⁻) has been confirmed through laser flash photolysis experiments, although their contribution is less than that of the primary ROS. oup.com Furthermore, the structural similarity of cinnamyl alcohol to photosensitizing drugs like ketoprofen (B1673614) suggests a potential for cross-sensitization reactions upon light exposure. termedia.pl

In Vitro and In Vivo Pharmacokinetic and Pharmacodynamic Studies

The pharmacokinetic profile of cinnamyl alcohol indicates it is readily absorbed following exposure. It is estimated that 66% of the compound is absorbed through the skin, and it is also rapidly absorbed from the gastrointestinal tract. drugbank.com Following absorption, cinnamyl alcohol is metabolized in the body. drugbank.cominchem.org The primary metabolic pathway involves oxidation to cinnamaldehyde, which is then further oxidized to cinnamic acid. inchem.org These metabolites are subsequently excreted, primarily in the urine and to a lesser extent in the feces. drugbank.com Studies in rats have shown that a significant portion of an administered dose is excreted within 24 hours. drugbank.com Esters of cinnamyl alcohol are generally expected to undergo hydrolysis in vivo, releasing cinnamyl alcohol and the corresponding acid. inchem.org

From a pharmacodynamic perspective, derivatives of cinnamyl alcohol have been investigated for their effects on cellular targets. For example, a study on O-prenyl cinnamyl alcohols demonstrated that certain compounds in this class can act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov PPARγ is a key regulator of lipid and glucose metabolism, and its activation by these cinnamyl alcohol derivatives suggests a potential to influence these metabolic pathways in a dose-dependent manner. nih.gov

Biosynthetic Pathways and Natural Occurrence Analogues

Cinnamyl alcohol and its analogues occur naturally in a variety of plants. wikipedia.org It is found in esterified form in storax, Balsam of Peru, and the leaves of cinnamon (Cinnamomum species). wikipedia.org Due to its relatively low natural abundance, industrial demand is often met through chemical synthesis from cinnamaldehyde. wikipedia.org

The biosynthesis of cinnamyl alcohol derivatives in plants often starts from the amino acid phenylalanine, following the shikimic acid pathway. researchgate.net Phenylalanine is converted through a series of enzymatic reactions, involving phenylalanine ammonia-lyase, to produce cinnamaldehyde. researchgate.net Cinnamaldehyde is then reduced to cinnamyl alcohol by the enzyme cinnamyl alcohol dehydrogenase (CAD). researchgate.netmdpi.com This same enzyme, CAD, is also involved in the biosynthesis of other natural products, such as capsiate (B39960) in Capsicum fruits, where it catalyzes the reduction of vanillin (B372448) to vanillyl alcohol. nih.gov

Naturally occurring analogues include cinnamyl alcohol glycosides, such as rosarin (B1679536) and rosavin, which have been isolated from Rhodiola rosea. wikipedia.orgresearchgate.net Other related compounds found in nature include coniferyl alcohol, a precursor in the biosynthesis of methyleugenol and lignin. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| Benzenepropanal |

| Benzyl alcohol |

| Caffeoyl-CoA O-methyltransferase |

| Cinnamaldehyde |

| Cinnamic acid |

| Cinnamoyl-CoA reductase |

| Cinnamyl alcohol |

| Cinnamyl alcohol dehydrogenase |

| Coniferyl alcohol |

| Curcumin |

| Eugenol |

| Ketoprofen |

| Methyleugenol |

| Phenylalanine |

| Phenylalanine ammonia-lyase |

| Rosarin |

| Rosavin |

| Rutin |

| Salidroside |

| Toluene |

| Vanillin |

| Vanillyl alcohol |

Toxicological and Safety Assessment Methodologies

Mechanistic Studies of Dermal Sensitization and Allergic Contact Dermatitis.medcraveonline.comrivm.nl

Alpha-amylcinnamyl alcohol is recognized as a weak skin sensitizer (B1316253). medcraveonline.comfragranceconservatory.com Allergic contact dermatitis, a form of delayed-type hypersensitivity, can arise from skin contact with such chemical allergens. rivm.nl The process involves an initial induction phase where the immune system becomes sensitized, followed by an elicitation phase upon subsequent exposure. mdpi.com

Allergic contact dermatitis is a T-cell-mediated immune reaction. researchgate.net The response to contact allergens involves a complex interplay of various immune cells and signaling pathways. nih.gov Upon skin contact, allergens stimulate an inflammatory reaction, leading to the release of cytokines by keratinocytes. researchgate.net

Innate immune cells, including Langerhans cells, dermal dendritic cells, macrophages, mast cells, and neutrophils, play a crucial role in the pathogenesis of allergic contact dermatitis. mdpi.com These cells recognize damage-associated molecular patterns through pattern recognition receptors, triggering a cascade of cytokine and chemokine production, such as tumor necrosis factor (TNF)-α, various interleukins (IL-1β, IL-4, IL-6, IL-12, IL-13, IL-17, IL-18, and IL-23), and interferons (IFN-α, IFN-γ). mdpi.com

Antigen-presenting cells, like Langerhans cells and dermal dendritic cells, take up the allergens and migrate to regional lymph nodes. researchgate.net There, they activate antigen-specific T cells (including Th1, Th2, and Th17 subsets), which then proliferate and circulate in the blood, ready to mount a response upon re-exposure to the allergen. researchgate.net

Cross-reactivity between this compound and alpha-amylcinnamic aldehyde has been observed. nih.goveuropa.eu In studies of individuals sensitive to either chemical, a significant number reacted to both. nih.gov This suggests a potential for a common hapten to be involved in the sensitization process for both cinnamal and cinnamyl alcohol, likely involving metabolic activation of the alcohol to the aldehyde. europa.eu However, a similar common hapten does not appear to exist between cinnamal and alpha-amyl cinnamal. europa.eu

There is also a noted cross-reactivity between cinnamaldehyde (B126680), cinnamyl alcohol, and cinnamic acid. researchgate.net Animals sensitized to cinnamaldehyde also reacted to challenges with cinnamyl alcohol and cinnamic acid. researchgate.net Those sensitized to cinnamyl alcohol reacted to both cinnamyl alcohol and cinnamaldehyde, but not to cinnamic acid. researchgate.net It is also anticipated that ester derivatives will cross-react with their parent alcohols due to hydrolysis by skin esterases. europa.eu

Some sources indicate that this compound can cause non-allergic dermatitis in certain situations, distinct from a true allergic reaction. chemservice.com In high concentrations, it has been reported to potentially cause hives. medcraveonline.com Prolonged skin contact may also lead to temporary irritation. chemservice.com

Genotoxicity and Carcinogenicity Assessment Methodologies

Based on available data, this compound is not considered to be mutagenic or carcinogenic. medcraveonline.comchemservice.com The Scientific Committee on Consumer Safety (SCCS) has noted that while this compound is a known allergen, the exposure levels from its use in cosmetic formulations are generally low. europa.eu

The assessment of genotoxicity and carcinogenicity often involves a weight-of-evidence approach, utilizing data from various sources, including in silico models like the OECD QSAR Toolbox and in vitro and in vivo assays. industrialchemicals.gov.au For fragrance chemicals with limited data, a tiered assessment framework is often employed to prioritize chemicals for further evaluation based on potential risks. industrialchemicals.gov.au

Ocular Irritation and Ocular Tissue Response Studies

This compound is classified as a substance that causes serious eye irritation. chemservice.com Symptoms of eye contact can include stinging, tearing, redness, swelling, and blurred vision. chemservice.com

Ocular irritation potential can be evaluated through various methods, including in vitro assays using reconstructed human corneal epithelial models, such as the EpiOcular™ assay. cir-safety.org In one such study, a trade name material containing a high percentage of Euterpe Oleracea Fruit Extract and a small amount of lactobacillus ferment, which also contained less than 1% this compound, was assessed for its irritation potential. cir-safety.org Additionally, historical in vivo rabbit eye irritation tests have been conducted. dntb.gov.ua

Environmental Toxicology and Ecotoxicological Impact Assessment

This compound is considered to have the potential for long-lasting harmful effects on aquatic life. chemservice.comchemservice.com As a fragrance ingredient in personal care and cleaning products, it can be released into the environment through sewers and direct volatilization. industrialchemicals.gov.au

The environmental risk assessment of fragrance chemicals often involves a tiered approach. industrialchemicals.gov.au Initial assessments may indicate that the use of such chemicals could lead to hazardous concentrations in surface waters. industrialchemicals.gov.au More refined risk characterization is then undertaken to address data gaps. industrialchemicals.gov.au Ecotoxicological data for this compound is limited, but it is known to be toxic to aquatic organisms. industrialchemicals.gov.au For instance, its structural relative, alpha-amyl cinnamaldehyde, has shown toxicity to daphnia and fish in acute toxicity studies. europa.eu

Aquatic Ecotoxicity and Long-Term Ecological Effects

This compound is recognized as being harmful to aquatic organisms and may lead to long-term adverse effects in the aquatic environment. scbt.comchemservice.com Assessments indicate that the use of this chemical in products that are regularly released to sewers and the air could result in hazardous concentrations in surface waters. industrialchemicals.gov.au While detailed chronic aquatic ecotoxicity data remains limited, the potential for long-lasting harmful effects to aquatic life is a noted concern in safety evaluations. chemservice.comindustrialchemicals.gov.au

Photodegradation has been identified as a significant process affecting this compound in aquatic environments. researchgate.net Studies on the related compound, cinnamyl alcohol, have shown that photodegradation can lead to the formation of transformation products. researchgate.net For instance, under UV irradiation, cinnamyl alcohol can degrade completely, but this process can also increase the toxicity to aquatic organisms like bioluminescent bacteria. researchgate.net This suggests that while the parent compound may degrade, its byproducts could pose their own environmental risks. researchgate.net

| Ecotoxicity Profile of this compound | |

| Environmental Hazard | Harmful to aquatic organisms. scbt.comchemservice.com |

| Long-term Effects | May cause long-term adverse effects in the aquatic environment. scbt.comchemservice.com |

| Source of Release | Primarily from personal care and cleaning products released into sewers and the air. industrialchemicals.gov.au |

| Degradation Process | Subject to photodegradation in aquatic environments. researchgate.net |

Environmental Fate and Transport Mechanisms (Water, Wastewater, Soil)

The environmental journey of this compound is influenced by its physical and chemical properties. It is characterized as being insoluble in water. cosmeticsinfo.orgchemicalbook.com As a component of many personal care products, its primary route into the environment is through wastewater systems. industrialchemicals.gov.au

Once in the environment, its transport is governed by several factors. Modeling suggests that this compound has a low potential for mobility in soil, based on an estimated soil adsorption coefficient (Koc). nih.gov Biodegradation is anticipated to be a key process in both soil and water, with studies on the related compound, alpha-amyl cinnamaldehyde, showing significant biodegradation rates over a 28-day period. nih.gov

In wastewater treatment facilities, the removal of the compound is expected. thegoodscentscompany.com However, due to its use in a wide array of consumer products, it can be released into the air and water systems. industrialchemicals.gov.au The process of volatilization from moist soil surfaces is also considered a possible environmental fate process. nih.gov

Regulatory Science and Risk Assessment Frameworks for Chemical Safety

The safety of this compound is evaluated by several international regulatory and scientific bodies, each with its own specific methodologies and focus.

Research Institute for Fragrance Materials (RIFM) Assessment Paradigms

The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment of this compound, which has been peer-reviewed and published. fragranceconservatory.comnih.gov The primary focus of the RIFM evaluation is the potential for skin sensitization. fragranceconservatory.com

RIFM's assessment determined a No Expected Sensitization Induction Level (NESIL), which represents a concentration that is not expected to cause skin sensitization. fragranceconservatory.comscribd.com This value is a critical component of the quantitative risk assessment (QRA) for fragrance ingredients. scribd.com The RIFM safety assessment, which considers various endpoints including genotoxicity, repeated dose toxicity, and environmental safety, provides the scientific foundation for the standards set by the International Fragrance Association (IFRA). cloudfront.netnih.gov

International Fragrance Association (IFRA) Standard Implementation and Methodologies

Based on the scientific findings from RIFM, the International Fragrance Association (IFRA) has established a Standard that restricts the use of this compound in consumer products. cosmeticsinfo.orgcloudfront.net This restriction is primarily due to its potential to cause skin sensitization. cosmeticsinfo.org

The IFRA Standards specify the maximum acceptable concentration of this compound in various categories of finished products. cloudfront.netthegoodscentscompany.com These categories are based on the type of product and its application (e.g., leave-on, rinse-off, application site). cloudfront.net For example, the 49th Amendment of the IFRA Standards sets specific limits for products applied to lips, axillae, and those used in fine fragrances. cloudfront.netthegoodscentscompany.com Adherence to these standards is mandatory for fragrance manufacturers who are members of IFRA. Furthermore, for products that may be ingested in small amounts, such as lip products, the ingredients must also be recognized as safe for use as a flavoring ingredient. cloudfront.netthegoodscentscompany.com

| IFRA Maximum Use Levels (Amendment 49) | |

| Category 1 (Lip Products) | 0.27 % |

| Category 2 (Axillae Products) | 0.080 % |

| Category 4 (Fine Fragrance) | 1.5 % |

| Category 5A (Body Lotions) | 0.96 % |

| Category 9 (Soaps) | 1.6 % |

| This table presents a selection of categories for illustrative purposes. For complete information, refer to the official IFRA documentation. cloudfront.net |

Scientific Committee on Consumer Safety (SCCS) Evaluation Processes

In the European Union, the Scientific Committee on Consumer Safety (SCCS) evaluates the safety of cosmetic ingredients. The SCCS has identified this compound as a fragrance allergen. industrialchemicals.gov.aueuropa.eueuropa.eu

As a result of the SCCS's assessment, this compound is included in Annex III of the EU Cosmetics Regulation. cosmileeurope.eu This means its presence in a cosmetic product must be declared on the ingredient list if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products. cosmeticsinfo.org This labeling requirement allows consumers who are sensitive to this ingredient to avoid it. cosmileeurope.eu The SCCS's opinions are based on comprehensive scientific reviews and provide the basis for regulatory measures within the EU. europa.eu

Food and Extract Manufacturers Association (FEMA) Generally Recognized As Safe (GRAS) Determinations and Joint FAO/WHO Expert Committee on Food Additives (JECFA) Reviews

In the context of its use as a flavoring agent, this compound has been evaluated by the Flavor and Extract Manufacturers Association (FEMA). The FEMA Expert Panel has determined that it is "Generally Recognized As Safe" (GRAS). cosmeticsinfo.orgfemaflavor.org This GRAS status is based on a review of available scientific data, including studies on cinnamyl derivatives. femaflavor.org

Similarly, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed this compound. inchem.orgnih.gov JECFA concluded that the substance does not pose a safety concern at the current levels of intake when used as a flavoring agent. cosmeticsinfo.orginchem.orgnih.gov Both FEMA's GRAS determination and JECFA's evaluation are crucial for its approved use in food products. cosmeticsinfo.orgfemaflavor.org

Quantitative Risk Assessment Strategies and Models

The quantitative risk assessment (QRA) for this compound, a common fragrance ingredient, is a multi-faceted process designed to determine safe use levels in consumer products. This approach primarily focuses on the potential for dermal sensitization, as this is a key toxicological endpoint for many fragrance materials. cloudfront.netfragranceconservatory.com The core of the QRA strategy involves establishing thresholds of exposure below which the risk of inducing skin sensitization in humans is considered negligible. cefic-lri.org

A pivotal model in this assessment is the one developed and implemented by the fragrance industry, which relies on data from both human volunteer studies and animal experiments, most notably the murine Local Lymph Node Assay (LLNA). europa.eu This model establishes a No Expected Sensitization Induction Level (NESIL), which is analogous to the No-Observed-Effect Level (NOEL) concept used in general toxicology. cefic-lri.org The NESIL represents the highest exposure concentration that is not expected to induce a sensitization response in the skin. fragranceconservatory.com

To derive the NESIL, the LLNA is used to determine the estimated concentration required to elicit a threefold increase in lymphocyte proliferation (EC3), which serves as a measure of the substance's relative sensitizing potency. cefic-lri.org This murine-derived data is then correlated with human data from Human Repeated Insult Patch Tests (HRIPT) to verify its relevance and accuracy for predicting the absence of a sensitizing effect in humans. cefic-lri.org

Once the NESIL is established, a series of safety factors are applied to account for inter-individual differences in sensitivity, the influence of the product matrix (vehicle effects), and various usage scenarios. europa.eu This comprehensive safety assessment, considering multiple endpoints, informs the standards set by regulatory and industry bodies like the International Fragrance Association (IFRA). cloudfront.netfragranceconservatory.com These standards dictate the maximum acceptable concentrations of this compound in different consumer product categories. cloudfront.net

The table below presents data comparing the murine skin sensitization induction threshold (LLNA EC3) with human no-effect levels for this compound.

Table 1: Comparative Sensitization Induction Thresholds

| Fragrance Ingredient | CAS No. | LLNA Weighted Mean EC3 (μg/cm²) | Human NOEL (Induction) (μg/cm²) |

|---|---|---|---|

| This compound | 101-85-9 | >6250 | 3500 |

Source: Adapted from Cefic-Lri. cefic-lri.org

Metabolic Fate and Biotransformation Pathways

Oxidative Metabolic Pathways of Alpha-Amylcinnamyl Alcohol

Oxidative metabolism is a major route for the biotransformation of this compound. This process is primarily carried out in the liver and involves several key enzymes that convert the alcohol into more water-soluble compounds for excretion. The main oxidative pathways include oxidation mediated by alcohol dehydrogenase (ADH), cytochrome P450 2E1 (CYP2E1), and catalase. These enzymatic reactions lead to the formation of alpha-amylcinnamaldehyde (B1665258), which is further oxidized to alpha-amylcinnamic acid.

Alcohol dehydrogenase (ADH) is a principal enzyme involved in the initial oxidative step of this compound metabolism. nih.govresearchgate.net ADH, a cytosolic enzyme, catalyzes the conversion of the alcohol to its corresponding aldehyde, alpha-amylcinnamaldehyde. researchgate.netnih.gov This reaction is a reversible process that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is reduced to NADH. nih.gov The efficiency of this metabolic step can be influenced by the various isoforms of ADH present in an individual. nih.gov The formation of NADH during this process can alter the cellular redox state, potentially impacting other metabolic pathways. nih.govresearchgate.net

In addition to ADH, the microsomal enzyme Cytochrome P450 2E1 (CYP2E1) also contributes to the oxidation of this compound, particularly at higher concentrations. researchgate.netnih.govtufts.edu CYP2E1 is part of the microsomal ethanol-oxidizing system (MEOS) located in the endoplasmic reticulum. libretexts.org This enzyme has a higher Michaelis constant (Km) for alcohols compared to ADH, meaning it becomes more significant in metabolism when alcohol concentrations are elevated. nih.govtufts.edu The activity of CYP2E1 can be induced by chronic alcohol consumption, leading to an increased rate of metabolism. tufts.edu The oxidation of alcohols by CYP2E1 also results in the production of acetaldehyde (B116499). researchgate.netnih.gov

The initial oxidation of this compound by ADH, CYP2E1, or catalase yields alpha-amylcinnamaldehyde. chemicalbook.com This aldehyde is a reactive intermediate that undergoes further biotransformation. echemi.com The primary subsequent pathway is the oxidation of alpha-amylcinnamaldehyde to alpha-amylcinnamic acid. echemi.com This conversion is catalyzed by aldehyde dehydrogenases (ALDHs), which are present in both the cytosol and mitochondria. nih.gov Alpha-amylcinnamic acid is a more polar and water-soluble compound, facilitating its eventual elimination from the body. The aldehyde group of alpha-amylcinnamaldehyde has the potential to oxidize to a carboxylic acid in an aqueous environment. echemi.com

Non-Oxidative Metabolic Pathways of this compound

Glucuronidation is a key non-oxidative pathway for the metabolism of alcohols. nih.gov This process involves the conjugation of the alcohol with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govgtfch.org The resulting metabolite is an ethyl glucuronide. wikipedia.orgnih.gov This conjugation reaction significantly increases the water solubility of the parent compound, facilitating its excretion in urine and bile. nih.gov While a minor pathway in terms of the total amount of alcohol metabolized, the formation of ethyl glucuronides can be a useful biomarker for alcohol exposure due to their longer half-life in the body compared to the parent alcohol. nih.govwikipedia.org

Sulfation and Ethyl Sulfate (B86663) Formation

The biotransformation of alcohols in the body can occur through various pathways, including sulfation. This process, catalyzed by sulfotransferase (SULT) enzymes, involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the alcohol. This reaction increases the water solubility of the compound, facilitating its excretion.

While specific studies on the sulfation of this compound are not detailed in the available research, the metabolism of ethanol (B145695) provides a well-documented model for this pathway. In ethanol metabolism, sulfation leads to the formation of ethyl sulfate (EtS), a minor but important direct metabolite used as a biomarker for recent alcohol consumption. Several SULT isoforms are capable of catalyzing this reaction. Research using recombinant human SULTs has shown that various enzymes can produce EtS, with SULT1A1 exhibiting the highest activity.

The general mechanism suggests that this compound, as an alcohol, could potentially undergo a similar sulfation reaction, resulting in the formation of an "alpha-amylcinnamyl sulfate." However, specific research confirming this pathway and identifying the involved SULT isozymes for this particular compound is required. The formation rates and significance of such a pathway would depend on the substrate affinity of various SULT enzymes for the larger, more complex structure of this compound compared to ethanol.

Table 1: Human Sulfotransferase (SULT) Isoforms Involved in Ethanol Sulfation

| Enzyme Isoform | Relative Activity in EtS Formation |

|---|---|

| SULT1A1 | Highest |

| SULT2A1 | High |

| SULT1E1 | Moderate |

| SULT1B1 | Lower |

| SULT1A3 | Lower |

This table is based on in vitro studies of ethanol sulfation and illustrates the general capability of these enzymes. Specificity for this compound has not been documented.

Role of Aldehyde Dehydrogenase (ALDH) in Metabolite Detoxification Mechanisms

The primary metabolic pathway for alcohols involves a two-step oxidation process. The first step, typically mediated by alcohol dehydrogenase (ADH), converts the alcohol into a corresponding aldehyde. For this compound, this would presumably result in the formation of alpha-Amylcinnamaldehyde. Aldehydes are reactive and often toxic compounds.

The second and crucial step in detoxification is the rapid oxidation of this aldehyde intermediate into a less toxic carboxylic acid. This reaction is catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. These NAD(P)⁺-dependent enzymes are vital for cellular homeostasis by eliminating reactive aldehydes from both endogenous and exogenous sources. In the case of ethanol metabolism, ALDH converts the toxic acetaldehyde into harmless acetic acid, which can then be further metabolized into carbon dioxide and water.

Given this established pathway, ALDH enzymes are expected to play a critical role in the detoxification of this compound's presumed aldehyde metabolite. The efficient conversion of alpha-Amylcinnamaldehyde to alpha-Amylcinnamic acid by ALDH would be essential to prevent the accumulation of the potentially toxic aldehyde, thereby mitigating its harmful effects. The ALDH2 isozyme, located in the mitochondria, is particularly efficient in acetaldehyde metabolism and is likely a key enzyme in the detoxification of other aldehydes as well.

Table 2: Key Enzymes in the General Metabolic Pathway of Alcohols

| Metabolic Step | Substrate | Enzyme Family | Product | Toxicological Significance |

|---|---|---|---|---|

| Phase 1: Oxidation | Alcohol (e.g., this compound) | Alcohol Dehydrogenase (ADH) | Aldehyde (e.g., alpha-Amylcinnamaldehyde) | Formation of a reactive, potentially toxic intermediate. |

| Phase 2: Detoxification | Aldehyde | Aldehyde Dehydrogenase (ALDH) | Carboxylic Acid (e.g., alpha-Amylcinnamic acid) | Conversion of the toxic aldehyde to a non-toxic, excretable metabolite. |

Genetic Polymorphisms of Alcohol-Metabolizing Enzymes and Their Toxicological Implications

The genes encoding the primary enzymes responsible for alcohol metabolism, ADH and ALDH, exhibit significant genetic variability (polymorphisms) among different populations. These polymorphisms can lead to variations in enzyme activity, which in turn have significant toxicological implications.

While research has focused predominantly on ethanol, the principles apply to the metabolism of other alcohols. For instance, certain polymorphisms in the ADH1B and ADH1C genes can result in enzymes that metabolize ethanol to acetaldehyde at a much faster rate. If the subsequent detoxification by ALDH is not equally rapid, this can lead to a transient buildup of the toxic aldehyde.

More critically, polymorphisms in the ALDH2 gene can severely impair the enzyme's ability to metabolize aldehydes. The well-known ALDH22 allele, common in East Asian populations, results in a largely inactive enzyme. Individuals with this variant are unable to efficiently clear acetaldehyde, leading to its accumulation after alcohol consumption and causing adverse symptoms like facial flushing, nausea, and tachycardia.

Extrapolating these findings, an individual's genetic makeup of ADH and ALDH enzymes could influence their susceptibility to potential toxicity from this compound. A rapid ADH variant combined with a slow or inactive ALDH variant could theoretically lead to an accumulation of the alpha-Amylcinnamaldehyde metabolite, potentially increasing the risk of adverse effects. However, specific studies investigating the interaction between this compound and these polymorphic enzymes are needed to confirm these toxicological implications.

Table 3: Examples of Genetic Polymorphisms in Alcohol-Metabolizing Enzymes and Their Effects

| Gene | Polymorphism (Allele) | Effect on Enzyme Activity | Toxicological Implication (for Ethanol) |

|---|---|---|---|

| ADH1B | ADH1B2* | Up to 100x faster ethanol metabolism | Rapid production of acetaldehyde. |

| ADH1C | Wild Allele (ADH1C1*) | Faster ethanol metabolism (up to 70%) | Increased rate of acetaldehyde formation. |

| ALDH2 | ALDH22* | Greatly reduced/inactive enzyme | Impaired detoxification of acetaldehyde, leading to its accumulation and toxicity. |

Systemic Absorption, Distribution, and Excretion Kinetics

As a fragrance and flavoring ingredient, this compound can be absorbed systemically through several routes, including dermal contact from cosmetics, oral ingestion from foods, and potentially inhalation from scented products.

Following absorption, it is expected to be distributed throughout the body. For alcohols like ethanol, distribution occurs into the total body water compartment. While the specific volume of distribution for this compound is not documented, its chemical properties would govern its partitioning into various tissues.

The elimination of alcohols from the body is overwhelmingly driven by metabolism, primarily in the liver. It is anticipated that over 90% of an absorbed dose of this compound would be cleared via the metabolic pathways previously discussed (oxidation, sulfation, etc.). A very small fraction of the parent compound may be excreted unchanged. For ethanol, only about 2-10% is eliminated unmetabolized through urine, breath, and sweat. A similar minor role for direct excretion would be expected for this compound.

The kinetics of elimination for many alcohols, including ethanol, can be dose-dependent. At concentrations that saturate metabolizing enzymes like ADH, elimination follows zero-order kinetics, meaning clearance occurs at a constant rate. At lower concentrations, it follows first-order (Michaelis-Menten) kinetics, where the rate of elimination is proportional to the concentration. The specific kinetic parameters (e.g., absorption rate, elimination half-life, clearance rate) for this compound have not been established in the available literature.

Analytical Methodologies and Quality Control

Chromatographic Techniques for Chemical Characterization and Quantification

Chromatography stands as a cornerstone for the separation and analysis of individual components within complex fragrance mixtures. Given the volatility and chemical nature of alpha-Amylcinnamyl alcohol, gas chromatography and high-performance liquid chromatography are the most pertinent techniques.

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound researchgate.net. When coupled with a Flame Ionization Detector (FID), it provides a robust method for quantification. The FID is known for its high sensitivity and a wide linear range, making it suitable for determining the concentration of fragrance allergens sepscience.comsigmaaldrich.com. In a typical GC-FID analysis, the sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For effective quality control in the fragrance industry, retention indices, such as Kovats indices, are often used with GC-FID to identify molecules. This method enhances the accuracy of identification by comparing the retention time of the analyte to those of known standards under the same chromatographic conditions chromatography-gc.com. The International Fragrance Association (IFRA) has developed analytical methods utilizing GC-FID for the quantification of 57 fragrance allergens, including this compound sepscience.comsigmaaldrich.com. These methods are crucial for ensuring that the concentration of these substances in consumer products remains within regulatory limits sepscience.com.

Table 1: Typical GC-FID Parameters for Fragrance Allergen Analysis

| Parameter | Typical Value/Condition |

| Column | Medium-polarity (e.g., SLB®-IL60i) or non-polar |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp. 50-70°C, ramped to 240-280°C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative and complementary technique to GC for the analysis of fragrance components, particularly for less volatile or thermally labile compounds nih.gov. For this compound, reversed-phase HPLC is a suitable method sigmaaldrich.com. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

HPLC methods offer high separation power, which is beneficial for analyzing complex matrices found in cosmetic products researchgate.net. When coupled with detectors like a Diode Array Detector (DAD) or a fluorescence detector (FLD), HPLC can provide both qualitative and quantitative information researchgate.net. The choice of detector depends on the spectroscopic properties of the analyte.

For highly complex samples such as essential oils and perfumes, single-column gas chromatography may not provide sufficient resolution to separate all components. In such cases, multidimensional gas chromatography (MDGC), including comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation power labcompare.comchromatographyonline.comresearchgate.net.

MDGC employs two or more columns with different stationary phases (orthogonal selectivity) connected in series nih.gov. This allows for a more thorough separation of co-eluting compounds chromatographyonline.comresearchgate.net. There are two primary techniques in MDGC:

Heart-cutting MDGC : In this technique, specific portions (heart-cuts) of the effluent from the first column are selectively transferred to a second column for further separation labcompare.comresearchgate.net.

Comprehensive two-dimensional GC (GC×GC) : Here, the entire sample is subjected to separation on both columns through the use of a modulator, which traps, refocuses, and re-injects fractions from the first dimension column onto the second, faster-separating column labcompare.comresearchgate.net. This results in a highly detailed two-dimensional chromatogram.

GC×GC is particularly advantageous for the untargeted analysis of complex fragrance mixtures, providing a significant increase in peak capacity and resolution chromatographyonline.comnih.gov.

Coupling gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the identification and quantification of fragrance allergens chromatography-gc.comocl-journal.org. While a standard GC-MS system offers good performance, more advanced techniques like tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (GC-HRMS) offer enhanced selectivity and sensitivity, which is particularly useful for complex matrices and trace-level analysis.

In GC-MS, after separation in the GC column, the analytes are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that acts as a chemical fingerprint. This allows for confident identification of this compound, even in the presence of other fragrance components ocl-journal.org.

For complex cosmetic samples, GC-MS/MS can be employed to reduce matrix interference and improve the signal-to-noise ratio for target analytes. This technique involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion, leading to highly selective and sensitive detection. GC×GC coupled with a time-of-flight mass spectrometer (TOF-MS) is another powerful combination that allows for the analysis of a large number of allergens with high confidence in identification and robust quantification sepscience.com.

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of chemical compounds, including this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the precise structure of organic molecules.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, cinnamyl alcohol, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the vinylic protons of the double bond, and the protons of the hydroxymethyl group nsf.govyoutube.com. The splitting patterns (e.g., doublets, triplets, multiplets) arise from the coupling between adjacent protons and provide valuable information about the connectivity of the molecule youtube.com.